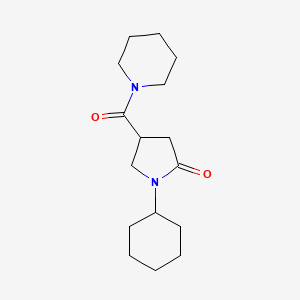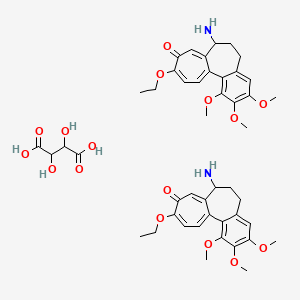
2,2'-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is a complex organic compound with a molecular formula of C18H19N5O8S. This compound is characterized by the presence of azo, nitro, and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is formed by the diazotization of 2-(methylsulphonyl)-4-nitroaniline followed by coupling with m-toluidine. The resulting azo compound is then reacted with ethylene diamine to form the imino derivative, which is subsequently acetylated to yield the final diacetate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines from the azo group.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may exhibit biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate: Similar structure but with different substituents on the aromatic ring.
2,2’-((4-((6-(Methylsulphonyl)benzothiazol-2-yl)azo)phenyl)imino)bisethanol: Contains a benzothiazole ring instead of a nitrophenyl group.
Uniqueness
2,2’-((4-((2-(Methylsulphonyl)-4-nitrophenyl)azo)-m-tolyl)imino)bisethyl diacetate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
29426-52-6 |
|---|---|
Molekularformel |
C22H26N4O8S |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-3-methyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H26N4O8S/c1-15-13-18(25(9-11-33-16(2)27)10-12-34-17(3)28)5-7-20(15)23-24-21-8-6-19(26(29)30)14-22(21)35(4,31)32/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
AGNWOVTXIOJMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




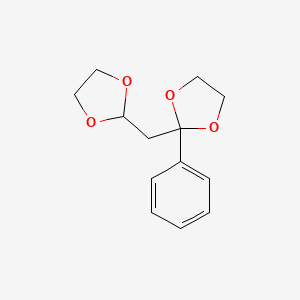
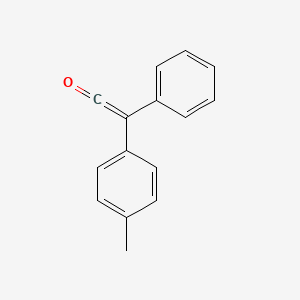
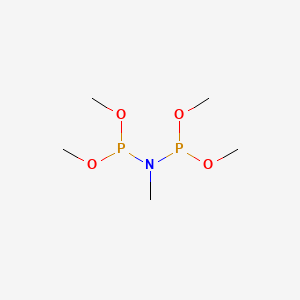
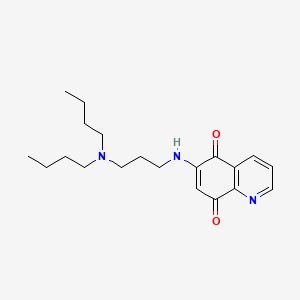

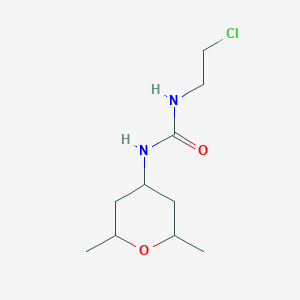


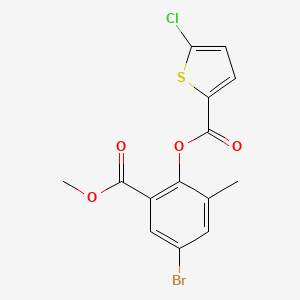
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
